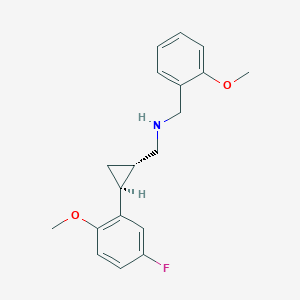
5-HT2C agonist-3 (free base)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-HT2C agonist-3 (free base) is a selective agonist for the 5-HT2C receptor, which is a subtype of the serotonin receptor. This compound exhibits antipsychotic drug-like activity and inhibits amphetamine-induced hyperactivity . It has an EC50 value of 24 nM and a Ki value of 78 nM . The 5-HT2C receptor is involved in various neurological functions, including mood regulation, appetite control, and cognition .
准备方法
The synthesis of 5-HT2C agonist-3 (free base) involves the preparation of N-substituted (2-phenylcyclopropyl)methylamines. The synthetic route typically includes the following steps :
Formation of the cyclopropyl ring: This step involves the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropyl ring.
N-alkylation: The cyclopropylamine is then alkylated with a suitable alkyl halide to introduce the desired substituent on the nitrogen atom.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
化学反应分析
5-HT2C agonist-3 (free base) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides to introduce various substituents on the nitrogen atom.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
5-HT2C agonist-3 (free base) has several scientific research applications, including:
Neuroscience: It is used to study the role of the 5-HT2C receptor in neurological functions such as mood regulation, appetite control, and cognition.
Psychopharmacology: This compound is used to investigate the potential therapeutic effects of 5-HT2C receptor agonists in treating psychiatric disorders such as schizophrenia, depression, and anxiety.
作用机制
The mechanism of action of 5-HT2C agonist-3 (free base) involves its binding to the 5-HT2C receptor, a G protein-coupled receptor (GPCR) that mediates excitatory neurotransmission . Upon binding, the compound activates the receptor, leading to the activation of downstream signaling pathways such as the phospholipase C-activating G protein-coupled signaling pathway . This results in various physiological effects, including inhibition of amphetamine-induced hyperactivity and modulation of mood and appetite .
相似化合物的比较
5-HT2C agonist-3 (free base) can be compared with other 5-HT2C receptor agonists, such as:
Lorcaserin: A selective 5-HT2C receptor agonist used for weight management.
Psilocybin: A naturally occurring psychedelic compound that acts as a 5-HT2A and 5-HT2C receptor agonist.
The uniqueness of 5-HT2C agonist-3 (free base) lies in its high selectivity for the 5-HT2C receptor and its potential antipsychotic effects .
属性
分子式 |
C19H22FNO2 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC 名称 |
1-[(1S,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropyl]-N-[(2-methoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C19H22FNO2/c1-22-18-6-4-3-5-13(18)11-21-12-14-9-16(14)17-10-15(20)7-8-19(17)23-2/h3-8,10,14,16,21H,9,11-12H2,1-2H3/t14-,16+/m1/s1 |
InChI 键 |
ZTMZRHFENROFGY-ZBFHGGJFSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)F)[C@H]2C[C@@H]2CNCC3=CC=CC=C3OC |
规范 SMILES |
COC1=C(C=C(C=C1)F)C2CC2CNCC3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione](/img/structure/B12395763.png)
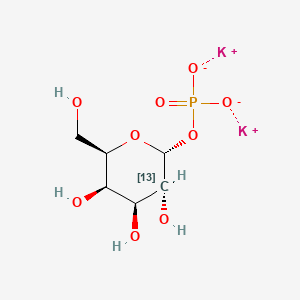
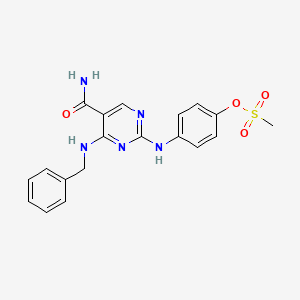

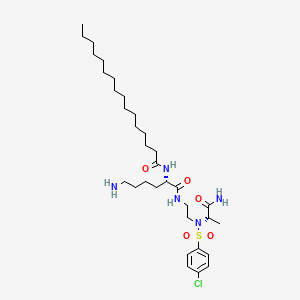

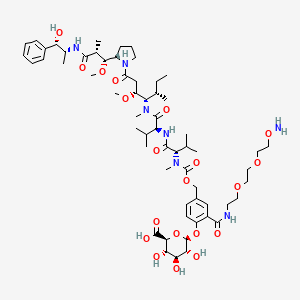

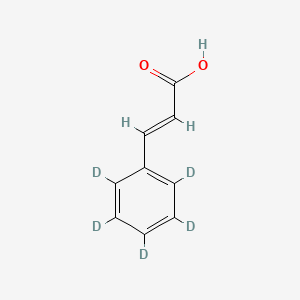



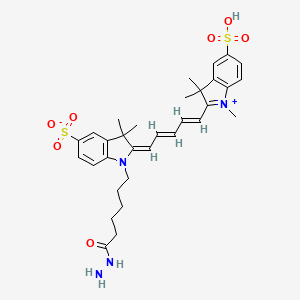
![N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide](/img/structure/B12395849.png)
